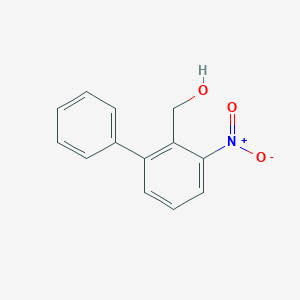

2-HYDROXYMETHYL-3-NITROBIPHENYL

Description

Contextualization within the Class of Substituted Biphenyl (B1667301) Compounds

Substituted biphenyls are a cornerstone of modern organic chemistry. Their rigid, yet conformationally dynamic, backbone is a common feature in pharmaceuticals, agrochemicals, and advanced materials. The rotational restriction around the central carbon-carbon single bond can lead to a form of stereoisomerism known as atropisomerism, where rotational isomers can be isolated as distinct enantiomers if the ortho substituents are sufficiently bulky. pharmaguideline.comwikipedia.org The presence of substituents on the biphenyl rings dramatically influences their physical, chemical, and biological properties. slideshare.net

Significance of Hydroxymethyl and Nitro Functional Groups in Aromatic Systems and Their Combined Influence

The functional groups appended to the biphenyl core of 2-Hydroxymethyl-3-nitrobiphenyl each impart distinct characteristics. The hydroxymethyl group (-CH₂OH) is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. It also has the capacity for hydrogen bonding, which can influence the compound's solubility and intermolecular interactions.

Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution and can activate it for nucleophilic aromatic substitution. wikipedia.org The nitro group is also a key precursor for the synthesis of anilines via reduction, a fundamental transformation in the preparation of a vast array of dyes, polymers, and biologically active molecules.

The combined presence of a hydroxymethyl and a nitro group on the same aromatic ring of the biphenyl system creates a unique electronic and steric environment. The electron-withdrawing nature of the nitro group can influence the reactivity of the adjacent hydroxymethyl group. Furthermore, the positioning of these groups at the 2 and 3 positions could lead to interesting intramolecular interactions and direct the regioselectivity of further chemical modifications.

Overview of Research Trajectories for Nitrobiphenyl Derivatives

Research into nitrobiphenyl derivatives has followed several key trajectories. A significant area of focus is their use as intermediates in the synthesis of more complex molecules. For instance, nitrobiphenyls can be readily converted to the corresponding aminobiphenyls, which are valuable precursors for a variety of heterocyclic compounds and other functionalized molecules.

Furthermore, the electronic properties of nitrobiphenyls make them interesting candidates for materials science applications. Their potential use in nonlinear optics and as components of liquid crystals has been explored. The synthesis of unsymmetrical biaryls, including nitrobiphenyls, is a very active area of research, with methods like the Suzuki-Miyaura coupling and the Ullmann reaction being continuously refined for greater efficiency and substrate scope. nih.govorganic-chemistry.orgbyjus.com

Hypothetical Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in public databases, we can predict some of its properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water. |

| ¹H NMR | The spectrum would be complex due to the unsymmetrical nature of the molecule. Key signals would include a singlet for the -CH₂- protons, and a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). The protons on the nitro-substituted ring would likely be shifted downfield compared to those on the unsubstituted ring. |

| ¹³C NMR | Would show 13 distinct signals corresponding to the carbon atoms. The carbon bearing the nitro group and the carbon of the hydroxymethyl group would have characteristic chemical shifts. |

| IR Spectroscopy | Characteristic peaks would include a broad absorption for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), strong absorptions for the asymmetric and symmetric N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹ respectively), and C-H and C=C stretching vibrations from the aromatic rings. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 229. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the nitro group. |

Potential Synthetic Approaches

The synthesis of this compound can be envisioned through established cross-coupling methodologies.

Suzuki-Miyaura Coupling

A plausible and widely used method would be the Suzuki-Miyaura coupling. youtube.comyoutube.com This would involve the palladium-catalyzed reaction of a suitably substituted arylboronic acid with an aryl halide. For instance, the coupling of (3-nitro-2-methylphenyl)boronic acid with a halobenzene, followed by benzylic bromination and subsequent hydrolysis, could yield the target compound. Alternatively, the coupling of 2-bromo-6-nitrotoluene (B1266184) with phenylboronic acid, followed by the same functional group manipulation, would be a viable route.

Ullmann Reaction

The Ullmann reaction, a classical method for the formation of biaryl linkages using copper catalysis, could also be employed. wikipedia.orgbyjus.comnih.gov This might involve the coupling of 2-chloro-6-nitrotoluene (B1664060) with an excess of benzene (B151609) in the presence of a copper catalyst at elevated temperatures, followed by functionalization of the methyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitro-6-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRILKGJFCYURBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558830 | |

| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107622-50-4 | |

| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxymethyl 3 Nitrobiphenyl and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Scaffolds

The creation of the carbon-carbon bond linking the two phenyl rings is the foundational step in the synthesis of biphenyls. Transition metal-catalyzed cross-coupling reactions and direct arylation approaches are among the most powerful methods to achieve this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Construction

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds, offering high efficiency and functional group tolerance. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. mdpi.com For the synthesis of nitro-substituted biphenyls, this method has proven to be highly effective. researchgate.netresearchgate.net

The reaction is versatile, allowing the nitro group to be positioned on either the aryl halide or the arylboronic acid component. researchgate.net For instance, the synthesis of 2-nitrobiphenyls can be achieved by coupling 1-iodo-2-nitrobenzene with phenylboronic acid. researchgate.net A key advantage of the Suzuki-Miyaura coupling is its tolerance for a wide array of functional groups, which is crucial when constructing complex molecules like 2-hydroxymethyl-3-nitrobiphenyl. Recent advancements have even demonstrated the use of nitroarenes themselves as electrophilic coupling partners, further expanding the utility of this reaction. mdpi.com

Challenges can arise, particularly with sterically hindered substrates, such as those with ortho-substituents. For example, the synthesis of congested 2-nitro-1,1'-biphenyl intermediates can result in moderate yields due to the crowded substitution pattern. researchgate.net However, optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can often overcome these obstacles. Microwave heating has been shown to accelerate reaction rates and improve outcomes in the synthesis of 2-nitrobiphenyls. researchgate.net

| Aryl Halide/Electrophile | Arylboronic Acid | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 2-Nitrobiphenyl (B167123) | Demonstrates basic feasibility. | researchgate.net |

| 1-Chloro-2-nitrobenzene (congested) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Congested 2-nitrobiphenyl | Medium yields due to steric hindrance. | researchgate.net |

| 1-Nitroperylenediimide | Arylboronic acids | Pd(PPh₃)₄ | Arylated PDI | Successful coupling with electron-deficient nitroarenes. | mdpi.com |

While palladium catalysis is prevalent, other transition metals also facilitate biaryl coupling. The Ullmann coupling, which typically uses copper, is particularly effective for the synthesis of tetra-ortho-substituted biphenyls where palladium-assisted methods may be ineffective. nih.gov Nickel-catalyzed couplings of Grignard reagents with aryl tosylates also provide a mild and efficient route to biaryls. researchgate.net These alternative methods can be crucial when palladium-based systems fail to deliver the desired product due to substrate-specific challenges.

Direct Arylation Approaches

Direct C-H arylation has emerged as a more atom-economical and efficient strategy for biaryl synthesis, as it avoids the pre-functionalization of one of the aromatic rings (e.g., into an organoboron or organohalide compound). snnu.edu.cnchimia.chresearchgate.net This approach involves the direct coupling of an aromatic C-H bond with an aryl halide or equivalent. chimia.ch

Palladium is a common catalyst for these reactions, and significant progress has been made in the direct arylation of nitro-substituted aromatics. nih.govacs.org The challenge in direct arylation lies in controlling the regioselectivity, as multiple C-H bonds are often available for activation. mdpi.com The use of directing groups, which coordinate to the metal center and position it for a specific C-H bond cleavage, is a powerful strategy to achieve site-selectivity. nih.govmdpi.com For the synthesis of a molecule like this compound, a directing group strategy could potentially be employed to control the arylation at the desired position.

| Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Directed C-H Arylation | A directing group on the substrate guides the metal catalyst to a specific C-H bond. | High regioselectivity. | Requires installation and potential removal of the directing group. | nih.gov |

| Non-Directed C-H Arylation | Relies on the inherent electronic and steric properties of the substrate for selectivity. | Avoids extra steps for directing group manipulation. | Often results in mixtures of isomers, poor regioselectivity. | chimia.ch |

Introduction and Modification of Functional Groups on the Biphenyl Core

Once the biphenyl scaffold is constructed, the introduction and modification of functional groups are necessary to arrive at the target molecule. Regioselective nitration is a critical step in the synthesis of this compound.

Regioselective Nitration Strategies for Biphenyl Precursors

The nitration of biphenyl itself typically yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. stackexchange.com The ortho-to-para ratio can be influenced by the reaction conditions. rsc.org For instance, nitration with preformed nitronium ions tends to give normal ortho:para ratios, while other nitrating species can lead to enhanced ortho substitution. rsc.org

For a precursor like 2-hydroxymethylbiphenyl, the directing effects of the existing substituents will govern the regioselectivity of nitration. The hydroxymethyl group is an ortho-, para-directing group. However, the steric bulk of the hydroxymethyl group and the adjacent phenyl ring will influence the position of electrophilic attack. The nitration of substituted biphenyls can be complex, and achieving high selectivity for a specific isomer, such as 3-nitro, often requires careful selection of nitrating agents and reaction conditions. spu.edu For example, the use of bismuth subnitrate and thionyl chloride has been reported as a method for the selective mononitration of various aromatic compounds. nih.gov

| Factor | Influence on ortho:para ratio | Example Nitrating Agent/Condition | Reference |

|---|---|---|---|

| Nitrating Species | Preformed nitronium ions (NO₂⁺) give "normal" ratios, while species like NO₂X can enhance ortho substitution. | HNO₃/H₂SO₄ vs. N₂O₅ in acetonitrile. | rsc.org |

| Reaction Homogeneity | Heterogeneous reactions can lead to higher ortho:para ratios compared to homogeneous reactions. | Varying conditions in nitric acid-sulfuric acid mixtures. | rsc.org |

| Existing Substituents | Electron-donating groups direct ortho/para, while steric hindrance can disfavor ortho substitution. | Nitration of 2-methylbiphenyl. | spu.edu |

Hydroxymethylation and Hydroxyl Group Transformations

The introduction of a hydroxymethyl (-CH2OH) group and the subsequent transformation of the resulting hydroxyl moiety are fundamental steps in the synthesis of functionalized biphenyls.

Hydroxymethylation Strategies Directly installing a hydroxymethyl group onto a pre-formed nitrobiphenyl ring system with the required regioselectivity presents a significant challenge. A common method for hydroxymethylation involves the reaction of an active C-H bond with formaldehyde. wikipedia.org For aromatic systems, this typically requires the presence of an organometallic intermediate or specific activating groups. A plausible route to this compound could involve the hydroxymethylation of a precursor like 2-methyl-3-nitrobiphenyl. This transformation is analogous to the selective hydroxymethylation of ortho- or para-nitrotoluenes, which can be achieved using an excess of formaldehyde in a solvent like dimethylformamide in the presence of a strong base. google.com This method allows for the conversion of a methyl group to a hydroxymethyl group while the nitro group remains intact.

Hydroxyl Group Transformations Once the hydroxymethyl group is in place, the hydroxyl (-OH) function is a versatile handle for further molecular elaboration. However, its transformation in a molecule containing other sensitive groups, like a nitro group, requires careful selection of reagents to ensure chemoselectivity. nih.gov The hydroxyl group is a poor leaving group, so it often needs to be "activated" for substitution reactions. nih.gov

Common transformations include:

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a halide (e.g., -CH2Cl, -CH2Br). Standard conditions often involve harsh reagents like phosphorus halides, which may not be selective. nih.gov Milder, more selective methods are therefore preferred.

Tosylation: Activation can also be achieved by conversion to a tosylate (-OTs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using a variety of oxidizing agents. The choice of agent is critical to avoid side reactions with the nitro-aromatic system.

Conversion to Azides: The hydroxyl group can be converted to an azide (-N3), often via a two-step process involving tosylation followed by displacement with sodium azide. This introduces a nitrogen-containing functional group that is useful for constructing heterocyclic rings or for use in click chemistry.

Table 1: Selected Reagents for Hydroxyl Group Transformations

| Transformation | Reagent(s) | Product Functional Group | Notes |

| Halogenation | SOCl₂, PBr₃ | -CH₂Cl, -CH₂Br | Can be harsh; may require optimization for selectivity. |

| Tosylation | TsCl, Pyridine (B92270) | -CH₂OTs | Creates an excellent leaving group for Sₙ2 reactions. |

| Oxidation (to Aldehyde) | PCC, DMP | -CHO | Requires mild oxidizing agents to prevent over-oxidation. |

| Oxidation (to Carboxylic Acid) | KMnO₄, CrO₃ | -COOH | Requires stronger oxidizing conditions. |

| Azidation | 1. TsCl, Pyridine2. NaN₃ | -CH₂N₃ | Two-step process via a tosylate intermediate. |

Multi-Step Synthetic Sequences for Complex Biphenyls

The synthesis of this compound is typically embedded within a multi-step sequence designed to build complex molecular architectures. The biphenyl core itself is most commonly constructed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. nih.govnih.gov

A hypothetical, yet plausible, multi-step synthesis for this compound could proceed via a Suzuki coupling reaction. This would involve the coupling of two specifically functionalized benzene (B151609) rings.

Illustrative Synthetic Pathway:

Preparation of Coupling Partners: The synthesis would begin with the preparation of two key intermediates.

Partner A: An arylboronic acid or ester, such as (2-(methoxymethyl)-3-nitrophenyl)boronic acid. The methoxymethyl (MOM) group serves as a protected form of the hydroxymethyl group.

Partner B: An aryl halide, such as bromobenzene.

Suzuki-Miyaura Cross-Coupling: The two partners are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the central carbon-carbon bond, yielding 2-(methoxymethyl)-3-nitrobiphenyl. gre.ac.ukorgsyn.org

Deprotection: The final step would be the removal of the MOM protecting group under acidic conditions to reveal the free hydroxymethyl group, affording the target compound, this compound.

Once synthesized, this compound can serve as a key intermediate for more complex structures. For instance, the nitro group can be reduced to an amine (-NH₂). This amino-biphenyl can then undergo further reactions, such as diazotization or cyclization, to form nitrogen-containing heterocyclic systems like carbazoles, which are important structural motifs in many biologically active compounds. orgsyn.org

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Achieving high levels of selectivity is paramount in the synthesis of polysubstituted biphenyls to ensure the correct arrangement of functional groups and minimize the formation of unwanted isomers.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of this compound, a key challenge is the transformation of the hydroxymethyl group without affecting the nitro group. For example, the reduction of an ester or carboxylic acid to a primary alcohol using a reagent like borane (BH₃) would typically not reduce the nitro group, whereas stronger reducing agents like LiAlH₄ would reduce both. Similarly, many oxidative transformations of the alcohol can be performed chemoselectively in the presence of the robust nitro group. nih.govrsc.org

Regioselectivity: This controls the position of substitution on the aromatic rings. The 2,3-disubstituted pattern of the target molecule must be established deliberately. In Suzuki-type couplings, the positions of the boronic acid and halide on the respective rings dictate the final connectivity. rsc.orgmdpi.comnih.gov For instance, coupling 1-bromo-2-(hydroxymethyl)-3-nitrobenzene with phenylboronic acid would yield the desired product. The synthesis of the initial substituted benzene precursors must therefore be carefully planned to place the functional groups in the correct ortho and meta positions.

Stereoselectivity and Atropisomerism: While this compound itself is not chiral, the broader class of ortho-substituted biphenyls can exhibit a form of stereoisomerism called atropisomerism. wikipedia.org This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. ulisboa.ptpharmaguideline.com If the ortho-substituents are sufficiently bulky, rotation is restricted, and the molecule can exist as stable, non-interconverting enantiomers (or diastereomers). researchgate.netslideshare.net For atropisomerism to be observed and the isomers to be isolable, the energy barrier to rotation must be high enough, typically >22 kcal/mol at room temperature. wikipedia.org While the hydroxymethyl and nitro groups in the target molecule are not large enough to cause stable atropisomerism at room temperature, the synthesis of more complex analogues with bulkier groups at the other ortho positions (2' and 6') could lead to chiral, atropisomeric products.

Green Chemistry and Sustainable Approaches in Biphenyl Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for biphenyl synthesis, particularly focusing on the widely used Suzuki-Miyaura coupling reaction.

Aqueous Media: A major advancement has been the use of water as a reaction solvent, replacing traditional volatile organic compounds (VOCs). acs.orgx-mol.com Water is non-toxic, non-flammable, and inexpensive. Specialized water-soluble ligands and catalysts have been developed to facilitate these reactions in aqueous or mixed aqueous/organic systems. nih.gov

Recyclable Catalysts: Palladium is an expensive and precious metal. To improve sustainability, heterogeneous or supported palladium catalysts have been developed. These catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles encapsulated in polymers or supported on magnetic materials, can be easily recovered from the reaction mixture by filtration or magnetic separation and reused multiple times, reducing cost and metal waste. mdpi.comnsf.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. durham.ac.uk Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govacs.org This increased energy efficiency contributes to a greener synthetic process.

Table 2: Comparison of Traditional vs. Green Suzuki-Miyaura Coupling Approaches

| Feature | Traditional Approach | Green/Sustainable Approach |

| Solvent | Toluene, Dioxane, THF (VOCs) | Water, Ethanol, Water/Ethanol mixtures |

| Catalyst | Homogeneous Pd complexes (e.g., Pd(PPh₃)₄) | Heterogeneous/Supported Pd (e.g., Pd/C), Recyclable Nanoparticles mdpi.com |

| Catalyst Loading | Typically 1-5 mol% | Often lower loadings, catalyst is reusable |

| Energy Input | Conventional heating (oil bath), often for hours | Microwave irradiation, minutes durham.ac.uk |

| Workup | Organic solvent extraction, chromatography | Simpler product isolation, catalyst filtration |

| Byproducts | Toxic metal residues in waste streams | Reduced metal waste due to catalyst recycling |

Reactivity and Mechanistic Investigations of 2 Hydroxymethyl 3 Nitrobiphenyl Transformations

Reactions Involving the Nitro Group in 2-Hydroxymethyl-3-nitrobiphenyl

The nitro group (NO₂) profoundly influences the reactivity of the aromatic ring to which it is attached. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Reductive Transformations to Amino Biphenyls and Their Derivatives

One of the most fundamental transformations of the nitro group is its reduction to an amine (NH₂). This conversion is a critical step in the synthesis of various amino compounds, which are valuable intermediates in the pharmaceutical and materials industries. jsynthchem.com The reduction of aromatic nitro compounds can be achieved through several methods, including catalytic hydrogenation or the use of metallic reducing agents. masterorganicchemistry.com

For a molecule like this compound, which contains another reducible functional group (a benzylic alcohol), chemoselectivity is crucial. The goal is to reduce the nitro group without affecting the hydroxymethyl moiety. Various reagents and conditions have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities. niscpr.res.in Common methods include the use of metals such as iron, tin, or zinc in acidic media (e.g., HCl). masterorganicchemistry.com

A particularly effective method for achieving high chemoselectivity is the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a base, such as a tertiary amine. This system has been shown to reduce nitro groups efficiently without reacting with other functional groups, specifically including hydroxymethyl groups. google.com Another approach involves using sodium borohydride (B1222165) in conjunction with a transition metal complex, like Ni(PPh₃)₄, which can enhance the reducing power of the borohydride to act on the nitro group. jsynthchem.com These selective methods allow for the synthesis of 2-hydroxymethyl-3-aminobiphenyl, a key building block for more complex molecules.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitroaromatics. The reaction typically requires a leaving group on the aromatic ring and strong electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The nitro group is a powerful activating group for SNAr reactions, especially when positioned ortho or para to the leaving group. acs.org

In this compound, the nitro group is ortho to the C2 position and para to the C5 position of its own phenyl ring. If a suitable leaving group (like a halogen) were present at one of these positions, the compound would be highly susceptible to attack by strong nucleophiles (e.g., alkoxides, amides). byjus.com The electron-withdrawing nitro group stabilizes the anionic intermediate through resonance, lowering the activation energy for the reaction. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking aromaticity, and then the leaving group is expelled, restoring the aromatic system. byjus.com Without a leaving group, the reaction is less common but can occur under harsh conditions or via alternative mechanisms like the benzyne (B1209423) pathway, though this is less likely to be directed by the nitro group itself. byjus.com

Intramolecular Cyclization Reactions Promoted by the Nitro Group (e.g., Nitrone Formation from Related Alpha-Nitroaryl Ketones)

The nitro group can participate directly in intramolecular reactions. A notable example is the formation of nitrones from related α-(2-nitrophenyl) ketones. nih.gov In these reactions, a base abstracts a proton from the α-carbon to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the oxygen of the ortho-nitro group. nih.gov This leads to a cyclization event, and subsequent rearrangement yields a cyclic nitrone.

While this compound itself is not a ketone, this reaction provides a strong precedent for the potential intramolecular reactivity of the nitro group. If the hydroxymethyl group were oxidized to an aldehyde, the resulting compound, 2-formyl-3-nitrobiphenyl, would have an acidic α-proton. Under basic conditions, this could potentially lead to a similar intramolecular cyclization involving the nitro group, demonstrating its role in promoting complex heterocyclic ring formation. nih.gov Other types of intramolecular cyclizations can also occur, often facilitated by the electronic properties and proximity of the involved functional groups. masterorganicchemistry.comniscpr.res.in

Reactions of the Hydroxymethyl Group in this compound

The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is characteristic of this functional class, allowing for oxidation and derivatization through etherification and esterification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. google.com

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. The resulting product would be 2-formyl-3-nitrobiphenyl.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. google.com Common reagents for this include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). nih.gov An iron-catalyzed system using oxygen or air as the oxidant also provides an efficient and environmentally friendly method for oxidizing primary alcohols to carboxylic acids at room temperature. nih.gov The successful synthesis of the related compound 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid demonstrates the viability of this type of oxidation on a nitrobiphenyl framework. youtube.com

Etherification and Esterification Reactions for Derivatization

The hydroxymethyl group provides a convenient handle for further molecular modification through the formation of ethers and esters.

Etherification: Ethers can be synthesized from the hydroxymethyl group using several methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com Because the hydroxymethyl group is a primary benzylic alcohol, this reaction is typically efficient. libretexts.orgnih.gov Alternatively, iron-catalyzed methods have been developed for the direct etherification of benzylic alcohols, offering an environmentally benign option. calvin.edu

Esterification: Esterification is readily achieved by reacting the hydroxymethyl group with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method, although it can be limited by side reactions. The use of acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) is often a more efficient and milder route to the corresponding ester derivative.

Role as a Photoremovable Protecting Group (Applicability to Related Systems)

The o-nitrobenzyl group and its derivatives are widely recognized as effective photoremovable protecting groups (PPGs) for a variety of functional groups in biological and synthetic applications. nih.govacs.org The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form a nitrosobenzaldehyde byproduct. cdnsciencepub.comrsc.org The efficiency of this process is influenced by several factors, including the nature of the leaving group and the substitution pattern on the aromatic ring. rsc.orgupenn.edu

For this compound, the presence of the biphenyl (B1667301) system introduces additional considerations. The electronic and steric effects of the second phenyl ring can influence the photophysical and photochemical properties of the o-nitrobenzyl core. Research on related systems provides insights into how these factors might operate. For instance, the quantum yield of photorelease from o-nitrobenzyl derivatives is correlated with the stability of the leaving group radical, as this affects the C-H bond cleavage in the initial hydrogen atom transfer step. rsc.org

The photochemical reactivity of o-nitrobenzyl compounds can proceed from both singlet and triplet excited states. rsc.org The presence of a heavy atom or specific substituents can influence the intersystem crossing rate and thus the reactive state. In systems where intramolecular hydrogen abstraction is geometrically constrained, alternative reaction pathways, such as a biradical route, have been substantiated. cdnsciencepub.com

Table 1: Factors Influencing Photorelease from o-Nitrobenzyl PPGs

| Factor | Influence on Photorelease |

| Leaving Group Stability | Stabilization of the leaving group radical enhances the quantum yield of photorelease. rsc.org |

| Substitution on Benzyl Carbon | A methyl group at the benzylic position can increase the rate of photocleavage. upenn.edu |

| Excited State | Reactions can occur from both singlet (S1) and triplet (T1) states. rsc.org |

| Geometric Constraints | Can inhibit the formation of the typical o-quinonoid intermediate, favoring alternative pathways. cdnsciencepub.com |

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including biphenyl systems. lumenlearning.comlibretexts.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity. lumenlearning.com The regioselectivity of EAS on a substituted biphenyl like this compound is governed by the directing effects of the existing substituents.

The hydroxyl (-OH) and methyl (-CH3, from the hydroxymethyl group) are ortho-, para-directing and activating groups. Conversely, the nitro (-NO2) group is a meta-directing and deactivating group. youtube.com In this compound, the interplay of these groups will determine the position of further substitution. The powerful deactivating effect of the nitro group will significantly reduce the reactivity of the ring to which it is attached. youtube.com Therefore, electrophilic attack is more likely to occur on the unsubstituted phenyl ring.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br2, Cl2) typically requires a Lewis acid catalyst like FeBr3 or AlCl3. lumenlearning.commasterorganicchemistry.com

Nitration: Utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. youtube.com

Sulfonation: Employs fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid group (-SO3H). This reaction is often reversible. youtube.com

Friedel-Crafts Alkylation and Acylation: Involve the reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The presence of multiple substituents can lead to complex isomeric mixtures, and the final product distribution will depend on the relative directing strengths and steric hindrance of the groups.

Photochemical Reactivity and Excited-State Processes of Substituted Biphenyls

The photochemistry of substituted biphenyls is a rich field of study, encompassing processes like photoisomerization, photocyclization, and energy transfer. acs.orgacs.org The excited-state dynamics of these molecules are dictated by the nature and position of the substituents. Nitroaromatic compounds, in particular, exhibit unique photophysical properties, including rapid intersystem crossing from the singlet to the triplet manifold. rsc.org

For this compound, excitation with UV light will likely populate the excited states of the nitrobiphenyl chromophore. The excited state can then undergo several deactivation pathways:

Intramolecular Hydrogen Abstraction: As discussed in the context of photoremovable protecting groups, this is a key process for o-nitrobenzyl systems. cdnsciencepub.comacs.org

Intersystem Crossing: Efficient population of the triplet state is a characteristic feature of nitroaromatics. rsc.org

Energy Transfer: The excited biphenyl system could potentially transfer energy to other molecules in the system.

Photodissociation: In some cases, nitroaromatic compounds can undergo photodissociation to release nitric oxide (NO). rsc.org

Detailed Kinetic and Mechanistic Studies of Reaction Pathways

Detailed kinetic and mechanistic studies are crucial for understanding the transformation of this compound. Such studies often employ a combination of experimental techniques and computational methods.

Experimental Approaches:

Transient Absorption Spectroscopy: This technique allows for the direct observation of short-lived intermediates, such as excited states and radicals, on timescales ranging from femtoseconds to milliseconds. uci.edu This would be invaluable for elucidating the excited-state dynamics and the mechanism of photorelease.

Quantum Yield Measurements: Determining the quantum yield provides a quantitative measure of the efficiency of a particular photochemical process. nih.gov For instance, measuring the quantum yield of photorelease would be critical for evaluating the effectiveness of this compound as a PPG.

Reaction Kinetics Monitoring: Techniques like HPLC, GC-MS, and NMR spectroscopy can be used to follow the progress of a reaction over time, allowing for the determination of rate constants and the identification of products. orgsyn.orgresearchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, determine the structures of transition states and intermediates, and calculate reaction barriers. researchgate.net

Time-Dependent DFT (TD-DFT): This method is employed to study excited-state properties, such as absorption spectra and the energies of excited states, providing insights into the photochemical behavior of molecules. uci.edu

RRKM Theory: Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate unimolecular reaction rate constants, which is particularly relevant for understanding the decomposition of intermediates in complex reaction mechanisms. nih.gov

By combining these experimental and computational approaches, a comprehensive picture of the reaction pathways and mechanisms governing the transformations of this compound can be developed. For example, kinetic studies of related nitroxide radicals have provided a detailed understanding of their stability and reactivity in various media. whiterose.ac.uk

Design, Synthesis, and Applications of 2 Hydroxymethyl 3 Nitrobiphenyl Derivatives and Analogues in Materials and Catalysis

Systematic Variation of Substituents on the Biphenyl (B1667301) Scaffold

The rational design of functional molecules based on the 2-hydroxymethyl-3-nitrobiphenyl framework relies on the systematic variation of its constituent parts. By modifying the hydroxymethyl and nitro moieties and introducing diverse substituents on the aromatic rings, a library of analogues with finely-tuned properties can be generated.

The hydroxymethyl group (-CH₂OH) at the 2-position is a prime site for chemical modification, acting as a synthetic handle to introduce new functionalities or to alter the molecule's physical properties, such as solubility and steric profile. Standard organic transformations can be applied to this primary alcohol. youtube.com

Oxidation: The hydroxymethyl group can be selectively oxidized under controlled conditions. Mild oxidation would yield the corresponding aldehyde (2-formyl-3-nitrobiphenyl), while stronger oxidizing agents can produce the carboxylic acid (3-nitro-[1,1'-biphenyl]-2-carboxylic acid). youtube.com These transformations convert the neutral hydroxymethyl group into an electron-withdrawing carbonyl or carboxyl group, significantly altering the electronic landscape of the adjacent phenyl ring. The choice of oxidizing agent is critical to avoid unwanted side reactions on the sensitive nitro group or the biphenyl core.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various acyl chlorides or carboxylic acids to form esters. rug.nl Similarly, etherification, for instance via the Williamson ether synthesis, can be used to introduce a wide range of alkyl or aryl groups. These reactions are valuable for attaching other functional units, such as fluorophores or biocompatible polymers like polyethylene (B3416737) glycol (PEG), to the biphenyl scaffold. This covalent attachment is a key strategy in the design of complex molecular probes and materials. mdpi.com

The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group that profoundly influences the electronic properties of the biphenyl system. wikipedia.org Its transformation is a key strategy for creating derivatives with diverse functionalities, particularly for applications in redox-sensing and biological imaging.

The most common alteration is the reduction of the nitro group to an amine (-NH₂). This conversion dramatically changes its electronic character from a strong acceptor to a strong donor, fundamentally altering the molecule's photophysical properties. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst) or by using metals in acidic media (e.g., Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of HCl). masterorganicchemistry.comchemicalbook.com The resulting 3-amino-2-hydroxymethylbiphenyl is a valuable intermediate for further derivatization, such as amide formation. orientjchem.org

Under different conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) (-NHOH) stage. Moreover, the nitro group can be involved in more complex transformations, such as the Nef reaction, which converts a primary or secondary nitro group into a carbonyl group under specific acidic or oxidative conditions. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Reduction to Amine | H₂, Pd/C; or Sn, HCl; or Fe, HCl | -NH₂ (Amino) | Converts electron-acceptor to electron-donor; key step in probe activation. masterorganicchemistry.com |

| Reduction to Hydroxylamine | Zn, NH₄Cl; or catalytic reduction with specific controls | -NHOH (Hydroxylamine) | Provides an intermediate redox state with distinct chemical reactivity. |

| Nef Reaction | Base followed by strong aqueous acid (e.g., H₂SO₄) | =O (Carbonyl) | Converts the nitroalkane functionality to a ketone or aldehyde. organic-chemistry.org |

The properties of this compound derivatives can be further refined by introducing additional substituents onto either of the two phenyl rings. The primary method for synthesizing the biphenyl scaffold itself, the Suzuki-Miyaura cross-coupling, is exceptionally well-suited for this purpose. gre.ac.ukgoogle.com By choosing appropriately substituted phenylboronic acids or aryl halides as coupling partners, a vast array of functionalities can be incorporated. researchgate.netnih.gov

The electronic nature of these substituents has a predictable impact on the molecule. The parent scaffold contains a strong electron-withdrawing group (EWG), the nitro group, and a weakly electron-donating group (EDG), the hydroxymethyl group. nih.gov

Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, particularly on the second phenyl ring, can enhance intramolecular charge transfer (ICT) from the donor-substituted ring to the nitro-substituted ring. rsc.org This can lead to red-shifted absorption and emission spectra.

The position of the substituents is also critical. Ortho-substituents can induce a greater twist in the dihedral angle between the two phenyl rings, potentially disrupting π-conjugation and leading to blue-shifted spectra compared to their para-substituted counterparts. clockss.org

| Substituent | Example | Electronic Effect | Potential Impact on Biphenyl System |

|---|---|---|---|

| Strong Electron-Donating | -NH₂, -OH, -OR | Activating (ortho, para-directing) | Enhances ICT, red-shifts spectra, lowers oxidation potential. |

| Weak Electron-Donating | -CH₃, -R (Alkyl) | Activating (ortho, para-directing) | Modest electronic perturbation. |

| Halogens | -F, -Cl, -Br | Deactivating (ortho, para-directing) | Inductive withdrawal with weak resonance donation; "heavy atom" effect can enhance phosphorescence. |

| Strong Electron-Withdrawing | -CN, -CF₃, -SO₃H | Deactivating (meta-directing) | Reduces ICT, blue-shifts spectra, increases reduction potential. |

Applications in Functional Materials Science

The tunable nature of the this compound scaffold makes it an attractive building block for advanced functional materials. Its derivatives are particularly promising for applications that leverage their unique optical and electronic properties.

The optical properties of this compound derivatives are dominated by the electronic interplay between the nitro group, the biphenyl system, and any additional substituents. The presence of the electron-withdrawing nitro group often facilitates an intramolecular charge-transfer (ICT) state upon photoexcitation. libretexts.org The energy and intensity of this ICT transition are highly sensitive to the molecular environment and structure, making these compounds suitable for use as sensors.

Modification of the scaffold allows for precise control over these properties. For example, extending the π-conjugation or adding strong donor groups can shift the absorption and emission wavelengths into the visible or even near-infrared (NIR) region, which is highly desirable for biological imaging applications. acs.org

A particularly compelling application of this scaffold is in the design of "turn-on" fluorescent probes for detecting specific enzymatic activity or chemical species. rsc.orgelsevierpure.com Derivatives of this compound are ideal candidates for creating probes that respond to nitroreductase (NTR). nih.govrsc.org NTR is an enzyme that is significantly overexpressed in hypoxic (low oxygen) cells, a hallmark of solid tumors. rsc.orgnih.gov

The design principle is based on fluorescence quenching and de-quenching. A fluorophore is covalently attached to the biphenyl scaffold, often via the hydroxymethyl handle. In the initial state, the electron-withdrawing nitro group acts as a quencher, suppressing the fluorescence of the nearby fluorophore through a process like Photoinduced Electron Transfer (PET). The probe is thus non-fluorescent or "turned off."

In the presence of nitroreductase and a biological reductant like NADH, the nitro group is reduced to an electron-donating amino group. rsc.org This transformation eliminates the quenching mechanism, restoring the fluorophore's emission and causing the probe to "turn on" with a bright fluorescent signal. This change provides a direct readout of enzyme activity, enabling the visualization of hypoxic regions in cell cultures and potentially in vivo. acs.org

| Probe Component | Function | Example Moiety | State |

|---|---|---|---|

| Recognition Unit | Targeted by nitroreductase (NTR) | -NO₂ (Nitro group) | Off-State: Quenches fluorescence |

| -NH₂ (Amino group) | On-State: Fluorescence is restored | ||

| Signaling Unit | Emits light upon de-quenching | Coumarin, Fluorescein, Rhodamine, or Cyanine dyes | Attached to the biphenyl scaffold |

| Scaffold | Connects recognition and signaling units | This compound | Provides the structural framework |

Optical Properties and Their Exploitation

Development of Materials for Display Technologies

The development of advanced display technologies, such as liquid crystal displays (LCDs), relies on the design of organic molecules with specific mesomorphic and electro-optical properties. wikipedia.org Nitrobiphenyl derivatives have been identified as a significant class of liquid crystals. rsc.org The inherent polarity and rigid, rod-like structure of the biphenyl core are crucial for the formation of liquid crystalline phases, such as nematic and smectic phases. wikipedia.org

Research into 4-alkoxy-4′-nitrobiphenyls has demonstrated their utility in next-generation scattering LCDs. rsc.org These materials exhibit nematic and, with longer alkyl chains, smectic A phases. The strong dipole moment of the nitro group is a key feature, contributing to the high dielectric anisotropy required for low-voltage switching in display devices. rsc.org Studies have shown that replacing a terminal nitrile group with a nitro group can significantly reduce the threshold voltage for switching, providing a new direction for designing host materials for smectic A scattering devices. rsc.org

While direct applications of this compound in displays are not extensively documented, its structural motifs are highly relevant. The 3-nitro-biphenyl portion provides the necessary polar and rigid core. The 2-hydroxymethyl group offers a site for further molecular engineering. This functional handle can be used to:

Introduce Chiral Centers: Esterification of the hydroxyl group with chiral acids can produce chiral nematic liquid crystals, which are essential components in super-twisted nematic (STN) displays to induce a helical twist and prevent cross-talk in high-information-content screens. google.com

Modify Mesophase Behavior: The introduction of side groups can influence the packing of the molecules, allowing for fine-tuning of the liquid crystal phase type and temperature range.

Create Reactive Liquid Crystals: The hydroxyl group allows the molecule to be incorporated into polymeric networks, forming polymer-stabilized liquid crystals (PSLCs) or liquid crystal elastomers (LCEs) with applications in flexible displays and smart windows.

The combination of the established performance of nitrobiphenyls in LCDs and the synthetic versatility offered by the hydroxymethyl group positions these derivatives as promising candidates for the rational design of new liquid crystal materials. rsc.org

Two-Photon Absorption Properties of Novel Derivatives

Two-photon absorption (TPA) is a nonlinear optical (NLO) phenomenon with applications in 3D microfabrication, optical data storage, and biological imaging. cmu.edujhuapl.edu The design of efficient TPA chromophores often relies on creating molecules with a D-π-A (donor-π-acceptor) architecture. In this design, electron-donating and electron-accepting groups are connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon excitation, leading to large TPA cross-sections (σ₂). mdpi.comnih.gov

Derivatives of this compound are well-suited to this design paradigm.

Acceptor (A): The nitro group (–NO₂) is a powerful electron-withdrawing group commonly used as the acceptor moiety in NLO chromophores. researchgate.netnih.gov

π-Bridge (π): The biphenyl system acts as the π-conjugated bridge, allowing for electronic communication between substituents.

Donor (D): The hydroxymethyl group (–CH₂OH) is a weak electron donor. However, it serves as a synthetic handle to introduce much stronger donor groups, such as arylamines (e.g., diphenylamine), which are known to significantly enhance TPA cross-sections. researchgate.netucf.edu

The synthesis of novel derivatives where the hydroxymethyl group is converted into a more potent donor or used to extend the π-system can lead to materials with substantial TPA activity. For instance, stilbene-type chromophores and fluorene (B118485) derivatives incorporating nitro groups as acceptors have shown high TPA values. nih.govrsc.org A symmetrical fluorene-based molecule featuring benzothiazole (B30560) electron-withdrawing groups exhibited a peak TPA cross-section of 6000 GM (1 GM = 1×10⁻⁵⁰ cm⁴ s photon⁻¹). ucf.edu Theoretical and experimental studies on nitrofuran derivatives confirm that increased conjugation length directly correlates with higher TPA cross-section values. nih.gov By strategically modifying the this compound core, it is possible to create advanced TPA materials.

Table 1: Two-Photon Absorption (TPA) Properties of Representative Nitro-Aromatic Chromophores

| Compound Type | Key Structural Features | Peak TPA Cross-Section (δ) in GM | Measurement Wavelength (nm) | Reference |

|---|---|---|---|---|

| Symmetrical Fluorenyl Benzothiazole | Symmetric D-π-A-π-D structure, strong withdrawing groups | 6000 | 600 | ucf.edu |

| Quinifuryl | Nitro-furan acceptor, extended quinoline (B57606) π-system | 64 | ~700 | nih.gov |

| Nitrofurantoin | Nitro-furan acceptor, smaller π-system | 20 | ~620 | nih.gov |

| Branched Pyridine (B92270) Core Chromophore | D-π-A structure with dicyanostyryl groups | ~1000 (10⁻⁴⁸ cm⁴ s photon⁻¹) | 800 | rsc.org |

Advanced Polymer Precursors and Monomers

The this compound scaffold is a valuable precursor for the synthesis of advanced functional polymers, particularly polycarbazoles. researchgate.netmdpi.com Carbazoles are nitrogen-containing heterocyclic compounds known for their excellent charge-transporting properties and high photoluminescence quantum yields, making them essential materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive polymers. rsc.org

The synthesis of a carbazole (B46965) monomer from a 2-nitrobiphenyl (B167123) derivative is typically achieved through a reductive cyclization, most notably the Cadogan reaction. acs.orgresearchgate.net In this process, the nitro group is deoxygenated, often using a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), which facilitates the formation of a nitrene intermediate that rapidly undergoes intramolecular C-H insertion to form the carbazole's central pyrrole (B145914) ring. researchgate.netresearchgate.net

The synthetic route from this compound to a polymerizable carbazole monomer proceeds as follows:

Reductive Cyclization: The this compound is treated with a reducing agent (e.g., PPh₃) to yield the corresponding hydroxymethyl-substituted carbazole. The position of the hydroxyl group on the final carbazole ring can be controlled by the substitution pattern of the initial biphenyl.

Monomer Functionalization: The resulting hydroxymethyl carbazole can be further modified. For example, the hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, through esterification. Alternatively, the carbazole nitrogen can be functionalized.

Polymerization: The functionalized carbazole monomer can then be polymerized using various techniques, including chemical or electrochemical oxidation or controlled radical polymerizations like nitroxide-mediated polymerization (NMP), to produce high-molecular-weight polycarbazoles. mdpi.comrsc.orgsigmaaldrich.compsu.edunih.gov

Polymers derived from this precursor, such as poly(carbazole)s, exhibit superior optical and electronic properties compared to many conventional conjugated polymers, making them highly sought after for advanced electronic applications. researchgate.net

Utilization as Key Intermediates in the Synthesis of Non-Pharmaceutical Complex Organic Molecules

Beyond materials science, this compound and its analogues are pivotal intermediates for constructing complex polycyclic aromatic frameworks that are not intended for pharmaceutical use. The strategic placement of the nitro group ortho to the biphenyl linkage makes it an ideal precursor for intramolecular cyclization reactions to form new heterocyclic rings.

Synthesis of Carbazoles: As mentioned previously, the most prominent application is the synthesis of substituted carbazoles via the Cadogan reaction. acs.orgresearchgate.net This reaction is highly efficient and tolerates a wide range of functional groups on the biphenyl skeleton, allowing for the creation of a diverse library of carbazole derivatives. researchgate.netamazonaws.com These carbazoles are not only used in polymers but also as building blocks for supramolecular structures and microporous organic polymers (MOPs) with applications in gas storage and heterogeneous catalysis. researchgate.net The ability to generate sterically congested and electronically diverse carbazoles makes this synthetic route particularly powerful. oregonstate.edu

Synthesis of Phenanthridines: Phenanthridines are another class of N-heterocyclic compounds that can be accessed from biphenyl precursors. researchgate.net While many routes start from 2-aminobiphenyls, syntheses involving nitroaromatics are also established. For example, certain photochemical cyclizations of biphenyl derivatives can lead to the phenanthridine (B189435) core. nih.gov More direct methods involve the cascade annulation of diaryliodonium salts with nitriles or the cyclization of 2-isocyanobiphenyls. nih.govrsc.org A 2-nitrobiphenyl derivative can be readily converted to the corresponding 2-aminobiphenyl (B1664054) via reduction, which is then a direct precursor for various phenanthridine syntheses, including classical methods like the Pictet–Hubert and Morgan–Walls reactions. nih.govresearchgate.net These phenanthridine structures are of interest as organic electroluminescent materials. researchgate.net

Role in Catalysis: Ligand Design and Organocatalytic Applications

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are critically dependent on the structure of the phosphine ligands coordinated to the metal center. tcichemicals.comsigmaaldrich.com Biaryl phosphine ligands, pioneered by Buchwald and others, are among the most effective, as their steric bulk and electron-donating properties promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govscispace.com

While this compound is not a ligand itself, it serves as a versatile starting material for the synthesis of complex biaryl phosphine ligands. A plausible synthetic strategy involves:

Reduction and Protection: The nitro group is reduced to an amine, and both the resulting amino group and the hydroxymethyl group are protected.

Directed Ortho-Metalation: The protected molecule undergoes directed ortho-metalation at the position adjacent to the original nitro group, followed by quenching with a chlorophosphine (e.g., PCl₃ or R₂PCl) to install the phosphorus moiety.

Functionalization and Deprotection: Further functionalization of the phosphorus center and subsequent deprotection would yield a novel biaryl phosphine ligand.

The resulting ligand would possess a unique substitution pattern derived from the starting material, potentially offering different steric and electronic profiles compared to existing ligands. This could lead to catalysts with enhanced activity or selectivity for challenging cross-coupling reactions, such as those involving sterically hindered substrates or heterocyclic compounds. nih.govresearchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. The functional groups on this compound suggest potential, albeit underexplored, roles in this field.

The electron-withdrawing nature of the nitro group can significantly influence the reactivity of adjacent positions. Specifically, the nitro group can acidify the protons on the benzylic carbon of the hydroxymethyl group, making them susceptible to deprotonation by a suitable base. This in-situ generation of a nucleophilic species could be exploited in various organocatalytic transformations. For example, research has shown that a nitro group on an indole (B1671886) ring can activate an adjacent methyl group, enabling it to act as a nucleophile in asymmetric allylic alkylation reactions. researchgate.net

By analogy, a chiral base could potentially deprotonate the 2-hydroxymethyl group of a this compound derivative, generating a chiral nucleophile that could participate in enantioselective C-C bond-forming reactions. The biphenyl backbone would provide a rigid scaffold to control the stereochemical outcome of the reaction. While this specific application requires further investigation, the underlying chemical principles are well-established in organocatalysis, highlighting a promising area for future research. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Hydroxymethyl 3 Nitrobiphenyl and Its Reactivity

Electronic Structure and Molecular Geometry Investigations

Investigations into the electronic structure and molecular geometry of 2-hydroxymethyl-3-nitrobiphenyl are fundamental to understanding its intrinsic properties. These studies typically employ a range of computational methods to determine the most stable arrangement of atoms in three-dimensional space and to map the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict its optimized geometry. orientjchem.org This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in the most stable, or ground state, conformation.

Illustrative Data: Optimized Geometrical Parameters for this compound Disclaimer: The following data is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds. Specific experimental or calculated data for this compound is not available in the cited sources.

Table 1: Selected Optimized Bond Lengths and Angles| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (inter-ring) | 1.49 Å |

| C-N (nitro group) | 1.47 Å | |

| N-O (nitro group) | 1.22 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| Bond Angle | C-C-N | 121.5° |

| O-N-O | 124.0° | |

| C-C-O (hydroxyl) | 109.5° |

| Dihedral Angle | C-C-C-C (inter-ring torsion) | 45.0° |

While DFT is powerful, ab initio methods like Hartree-Fock (HF) and more computationally efficient semi-empirical methods are also utilized, particularly for initial conformational searches and analysis of charge distribution. researchgate.net For a flexible molecule like this compound, which has rotational freedom around the biphenyl (B1667301) linkage and the hydroxymethyl group, these methods can map the potential energy surface. This analysis helps identify various stable conformers and the energy barriers between them, which is crucial as different conformers can exhibit different reactivities. nih.gov

These computational approaches are also used to calculate the distribution of partial atomic charges throughout the molecule, often using schemes like Mulliken population analysis. researchgate.net Understanding the charge distribution is key to identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. For this compound, the nitro group is strongly electron-withdrawing, leading to a significant redistribution of charge across the aromatic rings, which in turn governs its interaction with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for deciphering the complex, multi-step pathways of chemical reactions. By simulating the reaction at a molecular level, researchers can gain a detailed understanding that is often inaccessible through experimental means alone.

A primary goal of computational reaction modeling is to identify the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The geometry and energy of the TS determine the feasibility and rate of a reaction. For reactions involving this compound, such as nucleophilic substitution or cyclization, computational methods are used to locate the TS structure connecting reactants and products.

The process involves mapping the entire reaction pathway, which may include one or more intermediate steps and transition states. researchgate.net Analysis of the imaginary frequencies from vibrational calculations confirms the identity of a true transition state (which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). This detailed mapping allows chemists to understand the precise sequence of bond-breaking and bond-forming events and to determine whether a reaction proceeds through a concerted (one-step) or stepwise mechanism. mdpi.comresearchgate.net

Once the structures of the reactants, intermediates, transition states, and products have been calculated, their relative energies can be plotted to create an energetic profile of the reaction. This profile provides a visual representation of the thermodynamics and kinetics of the process.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity and interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. orientjchem.org These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed as absorption bands in an IR spectrum. To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor. Furthermore, Potential Energy Distribution (PED) analysis can be performed to assign each calculated vibrational mode to specific functional groups, such as the characteristic stretches of the -NO2, -OH, and aromatic C-H groups. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts are then compared to experimental spectra to aid in signal assignment and structure verification. For this compound, this would help assign the protons and carbons of the two distinct phenyl rings and the hydroxymethyl group.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are responsible for the absorption of light in the UV-Vis range, can be modeled using Time-Dependent DFT (TD-DFT). nih.gov These calculations yield the excitation energies and oscillator strengths of the transitions, which correspond to the wavelength (λmax) and intensity of the absorption peaks. This allows for the interpretation of the electronic structure and the nature of the π →π* and n→π* transitions within the molecule.

Illustrative Data: Predicted Spectroscopic Data for this compound Disclaimer: The following data is illustrative and represents typical values obtained from computational predictions for similar aromatic compounds. Specific experimental or calculated data for this compound is not available in the cited sources.

Table 2: Predicted Spectroscopic Data| Spectrum | Feature | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3450 cm⁻¹ | O-H stretch |

| ~1530 cm⁻¹ | N-O asymmetric stretch | ||

| ~1350 cm⁻¹ | N-O symmetric stretch | ||

| ¹H NMR | Chemical Shift | ~7.2 - 8.0 ppm | Aromatic Protons (Ar-H) |

| ~4.6 ppm | Methylene Protons (-CH₂-) | ||

| ~5.4 ppm | Hydroxyl Proton (-OH) | ||

| ¹³C NMR | Chemical Shift | ~120 - 150 ppm | Aromatic Carbons |

| ~62 ppm | Methylene Carbon (-CH₂-) | ||

| UV-Vis | Absorption Maximum (λmax) | ~250 nm | π →π* transition |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Detailed crystallographic and computational studies specifically focused on this compound are not extensively available in the surveyed literature. However, the analysis of intermolecular interactions and crystal packing can be inferred from studies on substituted biphenyls and molecules containing nitro and hydroxymethyl functional groups.

The molecular conformation of substituted biphenyls, particularly the torsion angle between the two phenyl rings, is a key determinant of their crystal packing. researchgate.net This angle is influenced by a delicate balance between intramolecular steric effects and intermolecular packing forces within the crystal lattice. researchgate.netacs.org For this compound, the substituents at the ortho and meta positions would be expected to induce a significant dihedral angle between the phenyl rings. In the solid state, however, packing restraints can sometimes favor a more planar conformation than what is observed in the liquid state or in the gas phase. researchgate.net

The crystal packing of such a molecule would likely be governed by a combination of intermolecular interactions:

Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) is a potent hydrogen bond donor, while the nitro group (-NO₂) can act as a hydrogen bond acceptor. This would likely lead to the formation of O-H···O hydrogen bonds, which are a significant directional force in organizing molecules in the crystal lattice.

Computational studies on related molecules, such as nitrophenyl nitronyl nitroxide, have shown that intermolecular magnetic interactions can be influenced by pressure, which alters the crystal packing and the distances between interacting groups. aps.org Similarly, computational methods like dispersion-corrected density functional theory (DFT) are crucial for accurately modeling the non-covalent interactions that dictate the crystal structure and stability. rsc.org

The following table summarizes the types of intermolecular interactions expected to be significant in the crystal packing of this compound, based on the functional groups present.

| Interaction Type | Donor/Acceptor Groups | Expected Significance in Crystal Packing |

| Hydrogen Bonding | Donor: -OH in hydroxymethylAcceptor: -O in nitro | High |

| π-π Stacking | Aromatic rings of the biphenyl core | Moderate to High |

| Dipole-Dipole Interactions | Polar nitro group (-NO₂) | Moderate |

| Van der Waals Forces | Entire molecule | High |

Theoretical Insights into Selectivity (Chemo-, Regio-, and Stereo-)

Theoretical and computational chemistry provide powerful tools to understand and predict the selectivity of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, these insights are particularly valuable.

Chemoselectivity: The molecule has several functional groups that could potentially react under different conditions: the hydroxyl group, the nitro group, and the aromatic rings.

Hydroxyl Group: This group can undergo reactions such as oxidation, esterification, or etherification.

Nitro Group: The nitro group is susceptible to reduction to an amino group, which is a common transformation. For instance, the reductive cyclization of 2-nitrobiphenyls using reagents like triphenylphosphine (B44618) is a known method for synthesizing carbazoles. acs.org

Aromatic Rings: The rings can undergo electrophilic or nucleophilic aromatic substitution. The directing effects of the existing substituents would govern the position of any new substituent.

Computational methods can predict the chemoselectivity by calculating the activation energies for different reaction pathways. For example, by modeling the reaction of this compound with a reducing agent, it would be possible to determine if the reduction of the nitro group is more or less energetically favorable than a reaction at another site.

Regioselectivity: In reactions involving the aromatic rings, such as electrophilic substitution, the regioselectivity is determined by the electronic effects of the substituents. The hydroxymethyl group is generally considered an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The combined influence of these two groups on the two separate rings would lead to a complex pattern of reactivity. Theoretical calculations of properties like Mulliken charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO) can help to identify the most nucleophilic or electrophilic sites on the aromatic rings, thus predicting the most likely positions for substitution. researchgate.net

Stereoselectivity: While the parent molecule is achiral, reactions at the hydroxymethyl group or on the biphenyl backbone could potentially create stereocenters. Furthermore, the inherent chirality of many substituted biphenyls due to restricted rotation around the central C-C bond (atropisomerism) is a key stereochemical feature. The barrier to rotation around the biphenyl bond can be calculated computationally. acs.org If this barrier is high enough to allow for the isolation of individual enantiomers at room temperature, then reactions involving the molecule could be stereoselective. Theoretical modeling can be used to predict the transition state energies for pathways leading to different stereoisomers, thereby providing insight into the likely stereochemical outcome of a reaction.

The table below outlines the potential selectivity considerations for reactions involving this compound.

| Selectivity Type | Key Influencing Factors | Computational Tools for Prediction |

| Chemoselectivity | Relative reactivity of hydroxyl, nitro, and aromatic groups | Activation energy calculations, Reaction pathway modeling |

| Regioselectivity | Directing effects of -CH₂OH and -NO₂ groups | Mulliken charge analysis, Electrostatic potential maps, Frontier Molecular Orbital (HOMO/LUMO) analysis |

| Stereoselectivity | Atropisomerism due to restricted rotation, Formation of new stereocenters | Rotational energy barrier calculations, Transition state modeling for stereoisomeric products |

Future Directions and Emerging Research Avenues for 2 Hydroxymethyl 3 Nitrobiphenyl

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of biphenyl (B1667301) derivatives has historically relied on methods that are often not environmentally friendly. Future research will undoubtedly focus on greener and more efficient synthetic pathways. The principles of atom and step economy are central to modern synthetic chemistry, aiming to maximize the incorporation of starting material atoms into the final product and reduce the number of synthetic steps, thereby minimizing waste. nih.gov

A key area of development is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for constructing the biphenyl core. researchgate.netrsc.org Research is geared towards using more sustainable catalysts, potentially moving away from precious metals like palladium or developing highly efficient catalytic systems that can be used in minute quantities and recycled. researchgate.net Another promising approach is the use of unactivated trialkyl- and triarylboranes in Suzuki-Miyaura reactions, which represents a more atom-economical route by utilizing all organic groups on the boron atom. acs.org

| Synthetic Strategy | Key Features & Advantages | Research Focus |

| Catalyst Development | Use of highly active palladium complexes or non-precious metal catalysts. researchgate.net | Lowering catalyst loading, improving catalyst stability and reusability. |

| Solvent Selection | Employing aqueous solvents or other green solvent systems. researchgate.net | Reducing reliance on volatile organic compounds (VOCs). |

| Atom Economy | Utilizing coupling partners that transfer all organic fragments, such as triarylboranes. acs.org | Minimizing the formation of stoichiometric byproducts. |

| Reaction Conditions | Lowering reaction temperatures and reducing reaction times through catalyst optimization. | Increasing energy efficiency and process throughput. |

The development of a low-temperature, gas-phase synthesis method for biphenyls, as recently demonstrated through phenylethynyl radical reactions, challenges the conventional high-temperature paradigms and could open new avenues for specialized applications, although its applicability to functionalized biphenyls remains to be explored. uhmreactiondynamics.org